1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)butan-1-one formate
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Overview
Description
1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)butan-1-one formate is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a hydroxyethyl group, and a butanone moiety, making it a versatile molecule for research and industrial purposes.
Scientific Research Applications
1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)butan-1-one formate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)butan-1-one formate typically involves multi-step organic reactions. The process begins with the preparation of the morpholine ring, followed by the introduction of the hydroxyethyl group and the butanone moiety. Common reagents used in these reactions include morpholine, hydroxyethylamine, and butanone. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)butan-1-one formate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amino compounds. These products can be further utilized in various research and industrial applications.
Mechanism of Action
The mechanism of action of 1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)butan-1-one formate involves its interaction with specific molecular targets and pathways. The hydroxyethyl and amino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function and activity. The morpholine ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)piperidine)butan-1-one formate
- 1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)pyrrolidine)butan-1-one formate
- 1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)azepane)butan-1-one formate
Uniqueness
1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)butan-1-one formate is unique due to its morpholine ring, which provides distinct chemical properties and reactivity compared to similar compounds with different ring structures. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
formic acid;1-[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3.CH2O2/c1-3-4-12(16)14-6-8-17-10-11(14)9-13(2)5-7-15;2-1-3/h11,15H,3-10H2,1-2H3;1H,(H,2,3) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHQXUHAYUVCOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCOCC1CN(C)CCO.C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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